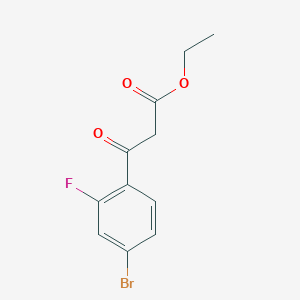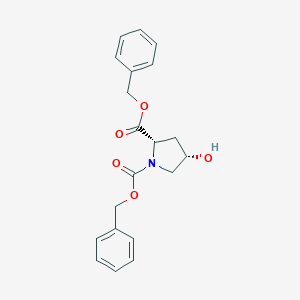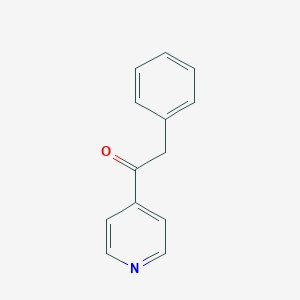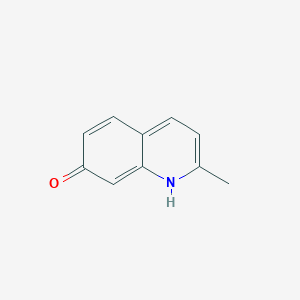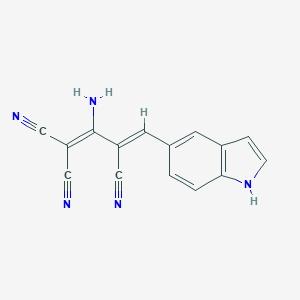
(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile, also known as 3Z-Indolyl-buta-1,3-diene-1,1,3-tricarbonitrile, is an organic compound that has been studied for its potential use in a variety of scientific research applications. This compound has been synthesized from a variety of starting materials, including indole and butadiene. Its unique structure makes it an attractive compound for use in biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
Inhibition of PDGF Receptor Kinase
AG-370 is a selective inhibitor of PDGF (Platelet-Derived Growth Factor) receptor kinase . It has an IC50 value of 20 µM in human bone marrow fibroblasts . This means it can inhibit the activity of the PDGF receptor kinase, which plays a crucial role in cell proliferation and differentiation.
Antiproliferative Agent
AG-370 belongs to a class of antiproliferative compounds known as tyrphostins . These compounds selectively inhibit protein tyrosine kinases (PTKs) of key growth factors such as epidermal growth factor (EGF) or PDGF . Diseases caused by the hyperactivity of PTKs can potentially be treated with PTK inhibitors like AG-370 .
Comparative Weak Inhibition of EGF Receptor
While AG-370 is a potent inhibitor of the PDGF receptor kinase, it displays comparatively weak inhibition of the EGF receptor . The IC50 value for the EGF receptor is 820 µM , which is significantly higher than that for the PDGF receptor kinase. This suggests that AG-370 could be used in research to study the differential effects of inhibiting these two receptors.
Inhibition of PDGF-Induced Mitogenesis
AG-370 has been shown to inhibit PDGF-induced mitogenesis in human bone marrow fibroblasts . Mitogenesis is the process of cell division and proliferation, and its inhibition can be useful in the study and treatment of diseases characterized by excessive cell proliferation, such as cancer.
Potential Therapeutic Applications
Given its ability to inhibit PDGF receptor kinase and PDGF-induced mitogenesis, AG-370 has potential therapeutic applications. For instance, it could be used in the development of treatments for diseases caused by the hyperactivity of PTKs .
Research Tool
AG-370 can also serve as a valuable tool in research settings. For example, it can be used to study the roles of PDGF and EGF receptors in various cellular processes, and to investigate the effects of inhibiting these receptors .
Mecanismo De Acción
Target of Action
AG-370 primarily targets the Platelet-Derived Growth Factor Receptor (PDGFR) . PDGFR is a cell surface tyrosine kinase receptor that plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
AG-370 acts as a potent inhibitor of PDGF-induced mitogenesis . It binds to the PDGFR, inhibiting its autophosphorylation and the subsequent tyrosine phosphorylation of intracellular protein substrates . This effectively blocks the proliferative effect of PDGF . AG-370 also displays weak inhibition of the Epidermal Growth Factor Receptor (EGFR) .
Biochemical Pathways
The primary biochemical pathway affected by AG-370 is the PDGF signaling pathway. By inhibiting PDGFR, AG-370 disrupts the normal signaling cascade initiated by PDGF, which can lead to the inhibition of cell proliferation .
Result of Action
The inhibition of PDGF-induced mitogenesis by AG-370 can lead to a decrease in cell proliferation . This could potentially be beneficial in conditions where excessive cell proliferation is a problem, such as in certain types of cancer.
Propiedades
IUPAC Name |
(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMDWEJTQUTCKG-WUXMJOGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=C(C#N)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


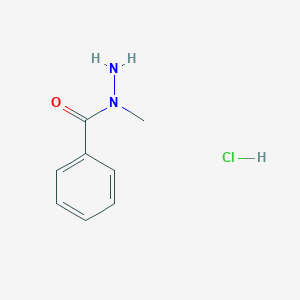

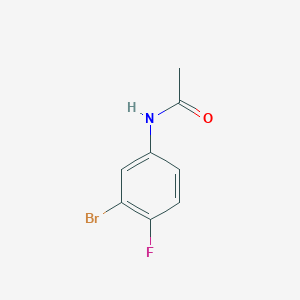

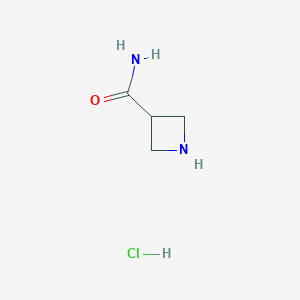
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)

